N-Ethyl-4-methyl-N-(6-oxocyclohex-1-en-1-yl)benzene-1-sulfonamide
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Overview
Description
N-Ethyl-4-methyl-N-(6-oxocyclohex-1-en-1-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C15H19NO3S and a molecular weight of 293.387 g/mol . This compound is known for its unique structure, which includes a sulfonamide group attached to a benzene ring, an ethyl group, and a cyclohexenone moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methyl-N-(6-oxocyclohex-1-en-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-ethyl-6-oxocyclohex-1-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-methyl-N-(6-oxocyclohex-1-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-4-methyl-N-(6-oxocyclohex-1-en-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Ethyl-4-methyl-N-(6-oxocyclohex-1-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-4-methyl-N-(6-oxocyclohex-1-en-1-yl)benzene-1-sulfonamide: Unique due to its specific structure and combination of functional groups.
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate: Similar in having a cyclohexenone moiety but differs in other functional groups.
O2-(6-Oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolate: Another compound with a cyclohexenone moiety but with different functional groups and biological activities.
Uniqueness
This compound stands out due to its combination of a sulfonamide group with a cyclohexenone moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
57310-55-1 |
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Molecular Formula |
C15H19NO3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-ethyl-4-methyl-N-(6-oxocyclohexen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-3-16(14-6-4-5-7-15(14)17)20(18,19)13-10-8-12(2)9-11-13/h6,8-11H,3-5,7H2,1-2H3 |
InChI Key |
JEHWHAXAWDDWDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CCCCC1=O)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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